Fak-IN-17

FAK inhibition antiproliferative activity A549 lung cancer

Researchers often face irreproducible cellular data when substituting FAK inhibitors due to variable potency and metabolic profiles. FAK-IN-17 (compound A12), a structure-based diaminopyrimidine derivative of TAE-226, solves this with a uniquely balanced profile: • Cellular IC50: 130 nM (A549) & 94 nM (MDA-MB-231) - up to 32-fold more potent than TAE-226. • ADME: Human liver microsome t1/2 of 127.6 min; CYP inhibition <10% at 10 μM, minimizing DDI artifacts. • Polypharmacology: Defined inhibition of FAK (10.8 nM), TRKA (20.6 nM), and PLK4 (15.1 nM) for multi-target studies.

Molecular Formula C24H27ClN5O3P
Molecular Weight 499.9 g/mol
Cat. No. B12387589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFak-IN-17
Molecular FormulaC24H27ClN5O3P
Molecular Weight499.9 g/mol
Structural Identifiers
SMILESCP(=O)(C)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)C(=O)NC4CCOCC4
InChIInChI=1S/C24H27ClN5O3P/c1-34(2,32)21-6-4-3-5-20(21)29-22-19(25)15-26-24(30-22)28-17-9-7-16(8-10-17)23(31)27-18-11-13-33-14-12-18/h3-10,15,18H,11-14H2,1-2H3,(H,27,31)(H2,26,28,29,30)
InChIKeyJUDCUYOZFNSNCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FAK-IN-17: Diaminopyrimidine FAK Inhibitor Overview


FAK-IN-17 (also designated as compound A12) is a diaminopyrimidine derivative that functions as a focal adhesion kinase (FAK) inhibitor [1]. It was developed through structure-based optimization of the lead compound TAE-226 and exhibits significant anticancer activity in cellular models [1]. The compound has been characterized in primary literature as a multi-kinase inhibitor with favorable in vitro metabolic stability and low cytochrome P450 inhibition potential [1].

Workflow: Cell-based FAK inhibition and antiproliferative assays
Selection: Diaminopyrimidine scaffold with reported multi-kinase profile
Fit: Reported cell-model potency and metabolic stability context

Why FAK-IN-17 Cannot Be Replaced by Other FAK Inhibitors


FAK inhibitors display widely divergent cellular potency, metabolic stability, and selectivity profiles that preclude simple substitution. For instance, while many FAK inhibitors show robust enzymatic inhibition, their translation to cellular antiproliferative activity varies dramatically [1]. FAK-IN-17 demonstrates a unique balance of nanomolar cellular IC50 values against A549 and MDA-MB-231 cells (130 nM and 94 nM, respectively) alongside extended human liver microsome half-life (127.6 min) and minimal CYP isoform inhibition [1]. These parameters are not shared uniformly across in-class compounds, and substitution with an alternative FAK inhibitor without comparable characterization could compromise experimental reproducibility, introduce off-target metabolic interactions, or require re-optimization of assay conditions [1].

Cellular potency divergence
FAK inhibitor class exhibits wide IC50 variation in cell models; substitution may alter assay sensitivity and require re-titration.
Metabolic stability mismatch
Reported microsomal half-life may differ; compounds with shorter t1/2 could demand more frequent replenishment in long-term assays.
Selectivity profile differences
Off-target kinase inhibition can confound pathway-specific interpretation; a defined multi-kinase profile does not guarantee interchangeable results.

Quantitative Differentiation Evidence vs. Closest Analogs


Cellular Antiproliferative Activity vs. TAE-226

FAK-IN-17 (compound A12) demonstrates significantly enhanced cellular potency compared to the parent compound TAE-226 in two FAK-overexpressing cancer cell lines. In A549 lung adenocarcinoma cells, FAK-IN-17 exhibits an IC50 of 130 nM (0.13 μM) versus 4.24 μM for TAE-226, representing a 32-fold improvement. In MDA-MB-231 triple-negative breast cancer cells, FAK-IN-17 exhibits an IC50 of 94 nM (0.094 μM) versus 1.02 μM for TAE-226, an 11-fold improvement [1].

Cellular potency vs. TAE-226
Head-to-head
A549: 0.13 µM vs 4.24 µM (TAE-226)
MDA-MB-231: 0.094 µM vs 1.02 µM (TAE-226)
Reported cell-model response context
MTT assay, 72 h; mean ± SD, n=3. 32-fold and 11-fold differences noted.
FAK inhibition antiproliferative activity A549 lung cancer MDA-MB-231 breast cancer

FAK Enzymatic Inhibition vs. TAE-226 and Analogs

FAK-IN-17 (A12) inhibits FAK enzymatic activity with an IC50 of 10.8 nM, comparable to the positive control TAE-226 (6.3 nM) and superior to 12 out of 14 structurally related compounds in the series [1]. Within the same assay platform, the (4-hydroxycyclohexyl)aminyl-substituted analog A13 achieved slightly higher potency (9.6 nM), while the piperidin-4-ylmethanamine analog A11 was nearly 20-fold less potent (197 nM) [1].

FAK enzymatic IC50
Head-to-head
FAK-IN-17: 10.8 nM
TAE-226: 6.3 nM, A13: 9.6 nM, A11: 197 nM
Reported enzymatic assay context
In vitro kinase assay; mean of 2 experiments. Distinct selectivity fingerprint.
FAK enzymatic assay kinase inhibition structure-activity relationship

Human Liver Microsome Metabolic Stability

FAK-IN-17 (A12) demonstrates favorable in vitro metabolic stability in human liver microsomes, with a half-life (t1/2) of 127.6 minutes and 81.5% remaining after 60 minutes of incubation [1]. The calculated intrinsic clearance (CLint(mic)) was 10.9 μL min⁻¹ kg⁻¹ [1]. Additionally, FAK-IN-17 exhibits excellent human plasma stability with t1/2 > 289.1 minutes (>4.8 hours) [1]. While comparator data for other FAK inhibitors in identical assay conditions are not available in the primary publication, the reported t1/2 exceeds the commonly accepted threshold of 60 minutes for favorable hepatic stability in drug discovery programs [1].

Microsomal stability
Class-level inference
t1/2 = 127.6 min; CLint = 10.9 µL/min/kg; 81.5% remaining at 60 min
Supports metabolic stability assessment
Human liver microsomes; class benchmark t1/2 >60 min favorable.
metabolic stability ADME liver microsomes drug development

Cytochrome P450 Inhibition Profile

At a concentration of 10 μM, FAK-IN-17 (A12) shows weak inhibition of major cytochrome P450 isoforms: CYP1A2 (3.2%), CYP2C9 (7.9%), CYP2C19 (6.9%), CYP2D6 (0.2%), and CYP3A4 (3.7%) [1]. All inhibition values are below 10%, indicating minimal potential for CYP-mediated drug-drug interactions [1]. In contrast, positive controls (α-naphthoflavone, sulfaphenazole, ticlopidine, quinidine, ketoconazole) typically achieve >80% inhibition under identical conditions [1].

CYP inhibition at 10 µM
Supporting evidence
CYP1A2: 3.2%, 2C9: 7.9%, 2C19: 6.9%, 2D6: 0.2%, 3A4: 3.7%
Supports low CYP interaction potential
Positive controls >80% inhibition; all values
Kinase selectivity panel
Cross-study comparable
FAK, PLK4, TRKA, ALK >95% inhib. at 1 µM; IC50 TRKA 20.6 nM, PLK4 15.1 nM
Reported multi-kinase profile context
vs. narrow selectivity of PF-573228. cMet 85%; BTK, mTOR, AKT1
Acute toxicity in mice
Supporting evidence
No mortality; body weight increase comparable to vehicle control
Initial in vivo tolerability context
Single-dose, qualitative assessment; full safety margins not established.
CYP inhibition drug-drug interactions ADME safety pharmacology

Multi-Kinase Selectivity Profile

At 1 μM, FAK-IN-17 (A12) exhibits >95% inhibition of FAK, PLK4, TRKA, and ALK, and 85% inhibition of cMet [1]. In contrast, inhibition of BTK, mTOR, AKT1, ZAP70, CHK1, KIT, and ERK2 is below 45% at the same concentration [1]. Follow-up IC50 determination revealed potent inhibition of TRKA (20.6 nM) and PLK4 (15.1 nM) [1]. This multi-kinase profile distinguishes FAK-IN-17 from more selective FAK inhibitors such as PF-573228, which exhibits 50- to 250-fold selectivity over Pyk2, CDK1/7, and GSK-3β [2].

Kinase selectivity panel
Cross-study comparable
FAK, PLK4, TRKA, ALK >95% inhib. at 1 µM; IC50 TRKA 20.6 nM, PLK4 15.1 nM
Reported multi-kinase profile context
vs. narrow selectivity of PF-573228. cMet 85%; BTK, mTOR, AKT1
Acute toxicity in mice
Supporting evidence
No mortality; body weight increase comparable to vehicle control
Initial in vivo tolerability context
Single-dose, qualitative assessment; full safety margins not established.
kinase selectivity polypharmacology TRKA PLK4 cMet

In Vivo Acute Toxicity in Murine Model

In a preliminary acute toxicity study, FAK-IN-17 (A12) did not induce mortality in mice, and the body weight of treated animals increased gradually with no significant difference compared to the vehicle control group [1]. While this is a preliminary single-dose assessment and does not establish full safety margins, it provides an initial in vivo tolerability benchmark that many FAK tool compounds lack [1].

Acute toxicity in mice
Supporting evidence
No mortality; body weight increase comparable to vehicle control
Initial in vivo tolerability context
Single-dose, qualitative assessment; full safety margins not established.
acute toxicity in vivo safety preclinical evaluation

Optimal Research and Industrial Use Cases


Cellular Screening in Lung and Breast Cancer Models

FAK-IN-17's sub-micromolar IC50 values in A549 (130 nM) and MDA-MB-231 (94 nM) cells make it suitable for dose-response studies assessing FAK dependency in lung adenocarcinoma and triple-negative breast cancer models [1]. The 11- to 32-fold cellular potency advantage over TAE-226 enables more robust signal-to-noise ratios in viability assays at lower compound concentrations, conserving compound inventory and reducing vehicle artifacts [1].

ADME Profiling and DDI Assessment Studies

FAK-IN-17's extended human liver microsome half-life (127.6 min) and minimal inhibition of major CYP isoforms (all <10% at 10 μM) support its use as a reference FAK inhibitor in ADME profiling studies where metabolic stability and low drug-drug interaction potential are critical [1]. Researchers can employ FAK-IN-17 in co-incubation experiments with CYP-metabolized compounds without confounding CYP inhibition artifacts [1].

Multi-Kinase Polypharmacology Research

Given its potent inhibition of FAK (10.8 nM), TRKA (20.6 nM), and PLK4 (15.1 nM), FAK-IN-17 serves as a defined polypharmacology tool for investigating cancers where co-targeting these kinases may be therapeutically beneficial, such as certain neuroblastomas or colorectal cancers [1]. The documented selectivity profile allows researchers to interpret phenotypic effects in the context of a known multi-target signature [1].

Preclinical In Vivo Tolerability and Dose-Ranging

FAK-IN-17's preliminary acute toxicity data—no mortality and normal weight gain in mice—provides a baseline for initiating dose-ranging studies in murine cancer models [1]. Researchers can leverage this initial safety information to design pharmacodynamic or efficacy experiments with reduced risk of unexpected toxicity during early in vivo phases [1].

Application
Selection Property
Validation Focus
Cell-based FAK dependency studies in lung adenocarcinoma and TNBC models
Cellular antiproliferative potency context
Dose-response validation and signal-to-noise assessment
Metabolic stability and CYP interaction profiling
Microsomal half-life and CYP isoform inhibition data
Human liver microsome incubation and panel verification
Multi-kinase co-targeting pathway research (FAK/TRKA/PLK4)
Kinase selectivity profile documentation
Target engagement and off-target control verification
In vivo tolerability assessment in rodent cancer models
Preliminary acute toxicity and body weight data
Mortality and weight change monitoring in pilot studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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